molecular formula C9H9N3O3 B1487681 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 90349-55-6

6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1487681
CAS No.: 90349-55-6
M. Wt: 207.19 g/mol
InChI Key: HKRNWEVCXGEVLN-UHFFFAOYSA-N
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Description

6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This pyrimidine-2,4-dione derivative is a specialized building block designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. Pyrimidine-2,4-dione scaffolds are structurally analogous to purine bases, making them privileged structures in the design of bioactive molecules. Research into similar compounds highlights the potential of this chemical class. For instance, closely related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of protein kinases, including RET tyrosine kinase, which is a validated target in various cancers . Furthermore, other pyrimidine-based structures have been explored for their ability to act as inhibitors of the AKT protein kinase pathway, a key signaling node in cellular survival and proliferation . This suggests that this compound serves as a versatile precursor for synthesizing novel compounds aimed at modulating kinase activity. The compound features a furan-2-ylmethyl group, a heterocyclic moiety that can influence the molecule's physicochemical properties and its binding interactions with biological targets. It is offered with a purity of >99% and is analyzed by techniques including LCMS, GCMS, HPLC, and NMR spectroscopy to ensure identity and quality . This chemical is intended for use as a pharmaceutical intermediate or a fine chemical in synthetic organic and medicinal chemistry research. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information for a closely related compound, this material may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNWEVCXGEVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics

Chemical Structure:
The compound has a molecular formula of C9H9N3O3C_9H_9N_3O_3 and a molecular weight of 207.19 g/mol. The structure features a pyrimidine ring with a furan moiety and an amino group attached at the 6-position.

Physicochemical Properties:

  • Molecular Weight: 207.19 g/mol
  • Density: Approximately 1.4 g/cm³
  • Solubility: Soluble in water at concentrations around 5 mg/ml at room temperature .

Inhibitory Effects

Research indicates that this compound acts as an intermediate in the synthesis of various biologically active compounds, including selective inhibitors of cytochrome P450 enzymes. It has been shown to inhibit caffeine oxidation, suggesting potential applications in pharmacology related to drug metabolism.

Anticancer Properties

A study demonstrated that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Specifically, compounds with similar structural features have shown promise in targeting pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Several studies have indicated that pyrimidine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at micromolar concentrations .

Case Study 1: Anticancer Activity

In vitro studies on the compound's derivatives showed a marked reduction in cell viability in A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides necessary for DNA replication. The IC50 values for these derivatives ranged from 0.1 to 0.5 µM .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of similar pyrimidine compounds against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL, showcasing their effectiveness compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Research Findings

PropertyValue
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Solubility5 mg/ml in water
Antimicrobial ActivityMIC: 3.12 - 12.5 µg/mL
Anticancer IC500.1 - 0.5 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 of the pyrimidine-2,4-dione scaffold significantly impacts biological activity and physicochemical properties. Key analogs include:

6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione
  • Structure: Features a 3-phenylpropylamino group at position 6.
  • Properties : Higher molecular weight (MW: 245.28) and lipophilicity compared to the furan-containing analog. The phenyl group enhances hydrophobic interactions but may reduce solubility .
Mavacamten (S)-3-Isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
  • Structure: Substituted with a phenylethylamino group and an isopropyl group at position 3.
  • Activity : Potent eEF-2K inhibitor, demonstrating the importance of aromatic substituents in enzyme targeting .
6-Arylthio Derivatives (e.g., 12d–12j)
  • Structure : 6-position substituted with arylthio groups (e.g., fluorophenyl, trifluoromethylphenyl).
  • Activity: Exhibit HIV reverse transcriptase (RT) inhibition with IC50 values ranging from 0.5–2.0 µM.
6-Amino-2-((furan-2-ylmethyl)amino)pyrimidin-4(3H)-one
  • Structure: Contains amino groups at both positions 2 and 6, with a furan-2-ylmethyl substituent.
  • Key Difference: Dual amino substitution may alter hydrogen-bonding capacity compared to the target compound .

Fused-Ring and Electronic Modifications

Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives (e.g., 6a–d)
  • Structure : Fused pyridine-pyrimidine rings with hydroxybenzoyl substituents.
  • Electronic Properties : HOMO-LUMO gaps range from 3.91–4.10 eV, as determined by DFT studies. These compounds exhibit charge transfer interactions critical for binding to kinases and reductases .
Bis(pyrimidine-2,4(1H,3H)-dione) Derivatives
  • Structure : Dimeric structures with aldehydes bridging two pyrimidine-dione units.
  • Activity : Enhanced stability and dual binding sites may improve inhibition of viral capsid proteins .

Furan-Containing Analogs

6-(Substituted Aldehyde)-3,4-Dihydro-1-(Tetrahydrofuran-2-yl)pyrimidine-2(1H)-ones (6A–6P)
  • Structure : Tetrahydrofuran moieties attached via glycosidic linkages.
  • Activity: Demonstrated antifungal and antioxidant activities at concentrations of 25–200 µg/mL. The furanose ring contributes to stereochemical complexity and target specificity .

Data Table: Key Analogs and Properties

Compound Name Substituent at Position 6 Biological Activity Molecular Weight Key Properties Reference
6-((Furan-2-ylmethyl)amino)pyrimidine-2,4-dione Furan-2-ylmethylamino Hypothesized antifungal/antioxidant 249.25 (calc.) LogP: ~1.2 (estimated)
6-[(3-Phenylpropyl)amino]pyrimidine-2,4-dione 3-Phenylpropylamino Not reported 245.28 Lipophilic (LogP: ~2.8)
Mavacamten (1-Phenylethyl)amino eEF-2K inhibition 332.39 IC50: ~0.1 µM
6-(4-Fluorophenylthio)pyrimidine-2,4-dione (12h) 4-Fluorophenylthio HIV RT inhibition 282.28 IC50: 1.2 µM
6-(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine-2,4-dione (6a) Hydroxybenzoyl (fused ring) Kinase inhibition 342.34 HOMO-LUMO gap: 3.93 eV

Research Findings and Implications

  • Substituent Effects: Furan vs. Amino vs. Thio: Amino groups facilitate hydrogen bonding, whereas thioethers provide electron-withdrawing effects and conformational rigidity .
  • Electronic Properties : DFT studies on pyrido[2,3-d]pyrimidine derivatives highlight the role of HOMO-LUMO gaps (3.91–4.10 eV) in modulating reactivity and binding affinity .

  • Biological Activities: Antifungal activity in furanose derivatives (6A–6P) suggests that furan-containing compounds may target fungal cell membranes or enzymes . HIV RT inhibition by 6-arylthio compounds underscores the importance of sulfur-mediated interactions in antiviral design .

Preparation Methods

Starting Materials

Specific Preparation Methods

Direct Amination via Nucleophilic Substitution

One common approach involves the reaction of 6-amino-pyrimidine-2,4-dione with furan-2-ylmethyl halides under basic or neutral conditions to form the corresponding 6-((furan-2-ylmethyl)amino) derivative.

  • Reaction Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Temperature : Mild heating (room temperature to 60 °C) to facilitate substitution.
  • Base : Sometimes a mild base like triethylamine or potassium carbonate is used to deprotonate the amino group and promote nucleophilic attack.

This method yields the target compound by nucleophilic displacement of a halide by the amino group on the pyrimidine ring.

Condensation of 6-Amino Pyrimidine-2,4-dione with Furfural

An alternative approach involves the condensation of 6-amino-pyrimidine-2,4-dione with furfural (furan-2-carboxaldehyde), followed by reduction or stabilization steps.

  • Procedure : The amino group reacts with the aldehyde to form an imine intermediate, which can be reduced to the corresponding aminoalkyl derivative.
  • Reducing Agents : Sodium borohydride or catalytic hydrogenation may be used.
  • Solvent : Ethanol or methanol is commonly used.
  • Temperature and Time : Reaction typically occurs at room temperature or slightly elevated temperatures over several hours to days.

This method is supported by analogous syntheses of substituted pyrimidine derivatives with heterocyclic aldehydes, as reported in literature for related compounds.

Two-Step Protocol via Pyrimidinone Intermediates

Recent research has proposed a two-step protocol starting from pyrimidin-4,6(1H,5H)-diones:

  • Alkylation Step : Reaction of 2,6-disubstituted pyrimidin-4(3H)-ones with furan-2-ylmethyl electrophiles (e.g., 2-bromo-1-phenylethanone analogs or methanesulfonates) in the presence of bases like potassium tert-butoxide or triethylamine in DMF.
  • Cyclization Step : Intramolecular cyclization under thermal conditions (210-240 °C) on silica gel to form the furo-pyrimidine core.

Although this method is more complex and designed for fused ring systems, it demonstrates the versatility of pyrimidine chemistry and may be adapted for the synthesis of 6-((furan-2-ylmethyl)amino)pyrimidine-2,4-dione derivatives.

Representative Experimental Data and Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic Substitution 6-amino-pyrimidine-2,4-dione + furan-2-ylmethyl chloride + base DMF or ethanol Room temp to 60 °C 2–24 hours Moderate to high Base facilitates amine deprotonation
Condensation + Reduction 6-amino-pyrimidine-2,4-dione + furfural + NaBH4 Ethanol RT to 40 °C Several hours to days Moderate Imine intermediate reduced to aminoalkyl derivative
Two-step Cyclization Pyrimidin-4,6-dione + furan-2-ylmethyl electrophile + base; then heating on silica gel DMF (alkylation); silica gel (cyclization) RT (alkylation); 210-240 °C (cyclization) Alkylation: hours; Cyclization: hours Variable, often moderate More complex, for fused ring systems

Analytical Characterization Supporting Preparation

The synthesized this compound is typically characterized by:

These methods validate the successful incorporation of the furan-2-ylmethyl substituent onto the pyrimidine-2,4-dione scaffold.

Summary and Research Findings

  • The most straightforward preparation involves nucleophilic substitution of 6-amino-pyrimidine-2,4-dione with furan-2-ylmethyl halides under mild conditions.
  • Condensation with furfural followed by reduction offers an alternative route, especially useful when direct alkylation is challenging.
  • Advanced synthetic protocols involving pyrimidinone intermediates and cyclization expand the scope to fused heterocyclic systems but may be adapted for this compound.
  • Spectroscopic and analytical data consistently support the structural integrity of the synthesized compound.
  • Yields and reaction times vary depending on the method and conditions, with nucleophilic substitution generally providing moderate to high yields.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis optimization requires careful selection of alkylation reagents and reaction conditions. For example, alkylation of pyrimidine-dione derivatives often employs alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF, with potassium carbonate as a base to promote nucleophilic substitution . Temperature control (e.g., reflux conditions) and reaction time (typically 12–24 hours) are critical for maximizing yield while minimizing side reactions such as over-alkylation or hydrolysis. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity, as confirmed by NMR and LCMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substitution patterns. For instance, the furan-2-ylmethyl group exhibits characteristic aromatic protons at δ 6.2–7.4 ppm and a methylene bridge (CH₂) near δ 4.5 ppm .
  • LCMS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight and detect impurities.
  • FTIR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H stretches (amine groups) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of the pyrimidine-dione core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, alkylation at the N1 position is favored due to lower steric hindrance compared to N3. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distributions . Experimentally, using bulky alkylating agents (e.g., benzyl chlorides) or directing groups (e.g., cyclopropyl substituents) can enhance selectivity . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) further refine outcomes .

Q. How do structural modifications (e.g., furan substitution) impact bioactivity in kinase inhibition assays?

  • Methodological Answer :
  • In vitro assays : Test inhibitory activity against kinases (e.g., eEF-2K) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values of the furan-substituted derivative with non-furan analogs to assess the role of the heterocyclic moiety in binding affinity .
  • Molecular docking : Map interactions between the furan group and kinase active sites (e.g., hydrogen bonding with Asp residue in eEF-2K) using software like AutoDock Vina .
  • SAR Table :
SubstituentIC₅₀ (nM)Key Interactions
Furan-2-ylmethyl12.3H-bond with Asp98
Phenylmethyl45.7Hydrophobic only

Q. How should researchers resolve contradictions in NMR data across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. For example, amine proton shifts (NH) vary significantly in D₂O vs. CDCl₃ due to exchange broadening. To validate assignments:
  • Perform 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons .
  • Compare data with structurally analogous compounds (e.g., 6-alkylamino-pyrimidine-diones) from peer-reviewed sources .
  • Use spiking experiments with authentic samples to confirm peak identities .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values via four-parameter logistic models.
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Principal Component Analysis (PCA) to identify structural features correlating with toxicity .

Q. How can crystallography elucidate hydrogen-bonding networks in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds between pyrimidine-dione and water molecules) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 15% O⋯H contacts in 6-(trifluoromethyl) analog) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

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